molecular formula C25H26ClNO3 B12721519 6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate CAS No. 83123-66-4

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate

Cat. No.: B12721519
CAS No.: 83123-66-4
M. Wt: 423.9 g/mol
InChI Key: TUPVCDRBWRUKLT-UHFFFAOYSA-N
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Description

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyloxy group attached to a phenyl ring, further linked to a hexyl chain and a nicotinate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

83123-66-4

Molecular Formula

C25H26ClNO3

Molecular Weight

423.9 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methoxy]phenyl]hexyl pyridine-3-carboxylate

InChI

InChI=1S/C25H26ClNO3/c26-23-12-8-21(9-13-23)19-30-24-14-10-20(11-15-24)6-3-1-2-4-17-29-25(28)22-7-5-16-27-18-22/h5,7-16,18H,1-4,6,17,19H2

InChI Key

TUPVCDRBWRUKLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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